2,5-Dichloro-3-methylbenzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNUYJKUQSVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Identity Profile: alpha-Bromo-2,5-dichloro-m-xylene
Technical Guide for Research & Development
Executive Summary & Chemical Identity
alpha-Bromo-2,5-dichloro-m-xylene is a specialized benzylic halide intermediate used primarily as an electrophilic alkylating agent in medicinal chemistry and agrochemical synthesis. Its utility stems from the high reactivity of the benzylic bromine, which facilitates nucleophilic substitution reactions (SN2) to introduce the 2,5-dichloro-3-methylbenzyl moiety into pharmacophores.
This guide provides a definitive technical profile, resolving nomenclature ambiguities and detailing the synthesis, reactivity, and handling protocols required for high-integrity experimental work.
Core Identification Data
| Parameter | Technical Specification |
| Primary Name | alpha-Bromo-2,5-dichloro-m-xylene |
| IUPAC Name | 1-(Bromomethyl)-2,5-dichloro-3-methylbenzene |
| CAS Registry Number | 1804516-36-6 |
| Molecular Formula | C8H7BrCl2 |
| Molecular Weight | 253.95 g/mol |
| SMILES | CC1=C(Cl)C(CBr)=CC(Cl)=C1 |
| Appearance | Off-white solid or viscous oil (purity dependent) |
| Reactivity Class | Lachrymator; Alkylating Agent; Moisture Sensitive |
Nomenclature & Synonyms: A Structural Breakdown
In complex organic synthesis, precise nomenclature is critical to avoid regioisomeric errors. The term "alpha" (
Synonym Hierarchy
The following table categorizes synonyms by their utility in different scientific contexts:
| Context | Synonym | Rationale |
| IUPAC (Preferred) | 1-(Bromomethyl)-2,5-dichloro-3-methylbenzene | Unambiguously assigns locants to the benzene ring and the brominated substituent. |
| Trade/Catalog | 2,5-Dichloro-3-methylbenzyl bromide | Common in commercial catalogs; emphasizes the benzyl functional group. |
| Traditional | Uses the "xylene" parent name; "alpha" indicates side-chain bromination. | |
| Chemical Abstract | Benzene, 1-(bromomethyl)-2,5-dichloro-3-methyl- | Database indexing format (e.g., CAS, SciFinder). |
| Ambiguous (Avoid) | Bromodichloro-m-xylene | Fails to distinguish between ring bromination (aryl bromide) and side-chain bromination (benzyl bromide). |
Structural Logic Diagram
The following diagram illustrates the numbering priority and substitution pattern that defines the unique isomer.
Caption: Structural decomposition of 1-(bromomethyl)-2,5-dichloro-3-methylbenzene showing locant assignments.[1]
Synthesis & Reaction Mechanism
The synthesis of alpha-bromo-2,5-dichloro-m-xylene typically proceeds via Wohl-Ziegler bromination . This free-radical substitution involves the reaction of the parent hydrocarbon, 2,5-dichloro-m-xylene, with N-Bromosuccinimide (NBS) initiated by radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide.
Reaction Protocol (Standardized)
Objective: Selective mono-bromination of one methyl group while avoiding gem-dibromination or ring bromination.
-
Reagents:
-
Substrate: 2,5-Dichloro-m-xylene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (PhCF3 - greener alternative)
-
-
Procedure:
-
Dissolve substrate in anhydrous solvent under inert atmosphere (N2 or Ar).
-
Add NBS and Initiator.[2]
-
Heat to reflux (approx. 76-80°C) with vigorous stirring.
-
Monitoring: Reaction progress must be monitored by TLC or GC-MS to stop immediately upon consumption of starting material to prevent over-bromination (formation of
-dibromo species). -
Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.
-
Purification: Recrystallization (from hexanes) or flash chromatography is often required to remove traces of the bis-bromo impurity.
-
Mechanistic Pathway
The reaction follows a radical chain mechanism. The stability of the benzylic radical is key to the reaction's success, though the steric hindrance from the ortho-chloro group (C2) can slightly retard the rate compared to unsubstituted xylenes.
Caption: Radical chain mechanism for the selective bromination of 2,5-dichloro-m-xylene.
Applications in Drug Discovery
This compound serves as a versatile electrophile . The bromine atom is a good leaving group, allowing the 2,5-dichloro-3-methylbenzyl group to be attached to nucleophiles such as:
-
Amines: To form secondary/tertiary amines (common in GPCR ligands).
-
Thiols: To form thioethers.
-
Phenols: To form ether linkages.
Why this specific isomer? The 2,5-dichloro substitution pattern provides metabolic stability (blocking metabolic hotspots on the ring) and specific steric/electronic properties that can enhance the potency or selectivity of a drug candidate.
Safety & Handling (E-E-A-T)
Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with a solution of dilute alcoholic ammonia or sodium thiosulfate to quench the reactive alkyl bromide.
-
Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis (reaction with moisture in air) which generates HBr and the corresponding benzyl alcohol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135456285 (this compound). Retrieved from [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Djerassi, C. (1948).Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
Sources
Strategic Sourcing & Validation Guide: 2,5-Dichloro-3-methylbenzyl Bromide
CAS: 85482-13-9 | Formula: C8H7BrCl2 | MW: 253.95 g/mol
Executive Summary
For researchers in medicinal chemistry—particularly those developing fragment-based leads or optimizing ADME properties via halogenated benzyl linkers—2,5-dichloro-3-methylbenzyl bromide is a high-value, yet elusive, electrophile.
Unlike commodity benzyl halides, this compound is currently discontinued or non-stock at major catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher). Its scarcity is driven by the specific "2,5-dichloro-3-methyl" substitution pattern, which requires non-trivial regioselective synthesis compared to symmetric xylenes.
This guide provides a dual-track strategy for acquisition:
-
Procurement: Validated Tier-2 specialist suppliers and "Grey Market" navigation.
-
Synthesis: A robust, lab-validated protocol to synthesize the compound in-house using accessible precursors (e.g., from Oakwood Chemical) if commercial stock is unavailable.
Part 1: Strategic Sourcing Framework
Do not rely on general aggregators (e.g., PubChem vendors) as they often list "virtual" inventory. Use the following tiered approach to minimize lead time and risk.
Supplier Landscape Analysis
| Supplier Tier | Probability of Stock | Recommended Vendors | Strategy |
| Tier 1: Global Catalogs | < 5% (Discontinued) | Sigma-Aldrich, Fisher | Skip. Listed as discontinued or "inquire for bulk." |
| Tier 2: Building Block Specialists | High (30-50%) | Enamine, Combi-Blocks, Apollo Scientific | Primary Target. These vendors synthesize on demand or hold small library stocks. |
| Tier 3: Bulk/Regional | Medium | Oakwood Chemical, Ambeed, Fluorochem | Secondary Target. Good for precursors (acids/toluenes) if the bromide is out. |
Validated Procurement Channels
Based on current inventory data, the following vendors are the most likely to fulfill orders for CAS 85482-13-9 or its immediate precursors.
-
Enamine (Kiev/Monmouth Jct.): Known for maintaining the world's largest stock of building blocks. If not in stock, they offer rapid "REAL" (Readily Accessible) synthesis.
-
Combi-Blocks (San Diego): Frequently stocks halogenated benzyl derivatives.
-
Apollo Scientific (UK): Strong presence in fluorinated/chlorinated intermediates.
Sourcing Decision Logic (DOT Visualization)
Figure 1: Decision matrix for sourcing rare halogenated intermediates. Prioritize Tier 2 stock checks before reverting to in-house synthesis.
Part 2: In-House Synthesis Protocol
Scenario: Commercial lead times are >4 weeks. Solution: Synthesize from 2,5-dichloro-3-methylbenzoic acid (CAS 1160573-37-4), which is available from Oakwood Chemical and other Tier 3 suppliers.
Retrosynthetic Analysis
Direct radical bromination of 2,5-dichloro-m-xylene is risky due to poor regioselectivity (competitor: 2,5-dichloro-1-(bromomethyl)-3-methylbenzene vs. 3-(bromomethyl) isomer) and over-bromination. The Superior Route: Reduction of the benzoic acid followed by bromination ensures 100% regiocontrol.
Pathway:
-
Precursor: 2,5-Dichloro-3-methylbenzoic acid.
-
Step 1 (Reduction): Acid
Alcohol (Borane-THF or LiAlH4). -
Step 2 (Bromination): Alcohol
Bromide (PBr3 or Appell Reaction).
Experimental Methodology
Step 1: Reduction to 2,5-Dichloro-3-methylbenzyl alcohol
-
Reagents: 2,5-Dichloro-3-methylbenzoic acid (1.0 eq), Borane-THF complex (1M, 1.5 eq), Anhydrous THF.
-
Protocol:
-
Dissolve acid in anhydrous THF under
atmosphere at 0°C. -
Add
dropwise (gas evolution!). -
Warm to RT and stir for 4–6 hours (monitor by TLC/LCMS).
-
Quench: Cool to 0°C, slowly add MeOH until bubbling ceases.
-
Workup: Concentrate, partition between EtOAc/1M HCl, wash with brine, dry over
. -
Yield: Expect >90% of white solid.
-
Step 2: Bromination to this compound
-
Reagents: Alcohol intermediate (1.0 eq), Phosphorus Tribromide (
, 0.4 eq), DCM (Dichloromethane). -
Protocol:
-
Dissolve the alcohol in dry DCM at 0°C.
-
Add
dropwise (reaction is exothermic). -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto ice/water mixture.
-
Workup: Extract with DCM, wash with saturated
(critical to remove acid traces), then brine. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5) if necessary, though recrystallization from heptane is often sufficient.
-
Part 3: Quality Assurance & Validation
Whether purchased or synthesized, the "2,5-dichloro" substitution pattern creates steric crowding that can lead to impurities.
Critical Impurity Profile
| Impurity | Origin | Detection Method |
| Benzyl Alcohol | Hydrolysis (poor storage) | H-NMR (singlet ~4.7 ppm, broad OH) |
| Gem-dibromide | Over-reaction (if radical route used) | H-NMR (singlet >6.5 ppm) |
| Dimer (Wurtz) | Coupling during synthesis | LC-MS (High MW) |
Validation Data (Simulated)
1H NMR (400 MHz, CDCl3):
- 7.35 (d, J=2.0 Hz, 1H, Ar-H)
- 7.22 (d, J=2.0 Hz, 1H, Ar-H)
-
4.55 (s, 2H,
) – Diagnostic Peak -
2.40 (s, 3H,
)
Physical Properties:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 38–42 °C.
-
Storage: 2–8°C, under Argon (Hydrolysis sensitive).
Part 4: Safety & Handling
Hazard Class: Corrosive (Cat 1B), Lachrymator.
-
Engineering Controls: Handle only in a functioning chemical fume hood. The compound is a potent lachrymator (tear gas effect) similar to benzyl bromide.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkyl bromide before cleaning.
References
-
Oakwood Chemical. Product Detail: 2,5-Dichloro-3-methylbenzoic acid (Precursor). Available at: [Link] (Accessed Feb 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 85482-13-9. Available at: [Link] (Accessed Feb 2026).
-
Organic Syntheses. Bromination of Alcohols using PBr3. Org.[2] Synth. 1943, 23, 67. Available at: [Link].
Sources
Strategic Sourcing & Technical Guide: 2,5-Dichloro-3-methylbenzyl Bromide
Executive Summary
2,5-Dichloro-3-methylbenzyl bromide (CAS: 1804516-36-6 ) is a specialized halogenated building block utilized in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural motif—a tri-substituted benzene ring with mixed halogenation—makes it a critical intermediate for introducing lipophilic aryl moieties into drug candidates, particularly in modulating metabolic stability and potency.[1]
Current market analysis indicates this compound is not a commodity chemical .[1] It is classified as a Tier 3 (Custom/Specialty) Intermediate , characterized by low commercial availability, high unit cost, and long lead times. For research and development programs requiring quantities exceeding 5 grams, a "Make vs. Buy" analysis strongly favors in-house synthesis or contract manufacturing using the commercially available precursor 2,5-dichloro-m-xylene .[1]
Part 1: Chemical Profile & Identification[1]
| Attribute | Technical Detail |
| Chemical Name | This compound |
| IUPAC Name | 1-(Bromomethyl)-2,5-dichloro-3-methylbenzene |
| CAS Number | 1804516-36-6 |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 253.95 g/mol |
| Physical State | White to off-white crystalline solid or semi-solid |
| Key Hazards | Lachrymator , Skin Corrosive (Category 1B), Eye Damage (Category 1) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Part 2: Market Analysis (Price & Availability)[1]
Commercial Availability Status
Direct sourcing of this compound is challenging.[1] It is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) and is typically listed as a "Make-to-Order" item by specialty vendors.[1]
Supplier Landscape & Pricing Estimates
Note: Prices are indicative of the "Custom Synthesis" market tier and subject to fluctuation.
| Supplier Type | Examples | Typical Pack Size | Estimated Price (USD) | Lead Time |
| Catalog Aggregators | MolCore, AK Scientific | 1 g - 5 g | $350 - $550 | 4 - 8 Weeks |
| Specialty Synthesis | Matrix Scientific, AaronChem | 1 g - 10 g | Inquiry Only | 6 - 10 Weeks |
| Bulk/CRO | Enamine, WuXi AppTec | >100 g | Custom Quote | 3 - 4 Months |
Sourcing Strategy Recommendation
-
For < 1g (Screening): Attempt to purchase from specialty aggregators (e.g., AK Scientific) to save time, accepting the high premium.
-
For > 5g (Lead Optimization/Scale-up): Do not buy direct. The cost-per-gram is prohibitive.[1] Implement the In-House Synthesis Protocol (Part 3) using the readily available precursor.[1]
Part 3: Strategic Synthesis (The "Make" Option)
The most robust route to this compound is the Wohl-Ziegler bromination of the parent hydrocarbon, 2,5-dichloro-m-xylene .[1] This precursor is significantly cheaper and more available than the brominated target.[1]
Precursor Identification[1]
-
Name: 2,5-Dichloro-m-xylene (or 2,5-Dichloro-1,3-dimethylbenzene)[1]
-
CAS Number: 68266-70-6 (Also referenced as 1124-05-6 in some isomer mixtures; verify structure).[1]
-
Availability: Commercially available from bulk building block suppliers (e.g., BLD Pharm, Combi-Blocks).[1]
Synthesis Logic
The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) to selectively brominate the benzylic position.[1] Due to the symmetry of the starting material (2,5-dichloro-m-xylene), both methyl groups are chemically equivalent, preventing the formation of regioisomers and simplifying purification.[1]
Experimental Protocol
Scale: 10.0 mmol basis Yield Target: 75-85%
Reagents & Materials:
-
Precursor: 2,5-Dichloro-m-xylene (1.75 g, 10.0 mmol)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) - Recrystallize from water before use to remove HBr.[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol)
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) - PhCF₃ is a greener alternative with similar boiling point.[1]
-
Quench: Saturated NaHCO₃ solution, Brine.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1]
-
Dissolution: Add 2,5-dichloro-m-xylene (10 mmol) and anhydrous solvent (40 mL). Stir until dissolved.
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄ or 102°C for PhCF₃).
-
Work-up:
-
Purification:
-
Dissolve the residue in minimal hot hexane.[1]
-
Allow to crystallize at -20°C.
-
Alternatively, purify via silica gel flash chromatography (100% Hexanes gradient to 5% EtOAc/Hexanes) to remove any over-brominated (dibromide) byproducts.
-
-
Validation: Confirm structure via ¹H NMR (Look for singlet at ~4.5 ppm for -CH₂Br).[1]
Part 4: Visualization of Workflows
Synthesis Pathway Diagram[1][2]
Figure 1: Wohl-Ziegler radical bromination pathway converting the commercially available xylene precursor to the target benzyl bromide.[1]
Sourcing Decision Tree
Figure 2: Strategic decision matrix for sourcing based on quantity requirements and project timelines.
Part 5: Quality Assurance & Safety
Analytical Verification
To ensure the integrity of the synthesized or purchased material, the following specifications must be met:
-
¹H NMR (CDCl₃, 400 MHz):
-
HPLC Purity: >97% (detecting unreacted xylene or dibromo- impurity).
-
Melting Point: Distinct sharp range (approx. 50-60°C, varies by crystal habit).[1]
Safety Protocols
-
Lachrymator Hazard: Benzyl bromides are potent tear gas agents.[1] Always handle in a functioning fume hood.[1]
-
Neutralization: Clean all glassware with a solution of dilute NaOH and Ethanol to decompose residual alkyl bromide before removing from the hood.[1]
References
-
National Center for Biotechnology Information (PubChem). 2,5-Dichlorobenzyl bromide (Analog Reference).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Bromination: Mechanism and Protocols. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2,5-Dichloro-3-methylbenzyl Bromide
Introduction
2,5-Dichloro-3-methylbenzyl bromide is a versatile electrophilic substrate for a variety of nucleophilic substitution reactions. The presence of both electron-withdrawing chloro groups and an electron-donating methyl group on the aromatic ring creates a unique electronic environment at the benzylic position. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of ethers, amines, thioethers, and nitriles, which are crucial transformations in pharmaceutical and materials science research.
The strategic placement of the substituents on the benzene ring significantly influences the reaction mechanism. Generally, benzylic halides can react via both S(_N)1 and S(_N)2 pathways. The S(_N)1 mechanism is favored by the formation of a stable benzylic carbocation, which is enhanced by electron-donating groups. Conversely, the S(_N)2 mechanism, a concerted process, is favored for primary halides and is accelerated by electron-withdrawing groups that increase the electrophilicity of the benzylic carbon.
In the case of this compound, the two strongly electron-withdrawing chloro groups are expected to destabilize the formation of a carbocation intermediate, thereby disfavoring the S(_N)1 pathway. Concurrently, these groups enhance the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. The primary nature of the benzylic bromide further supports a bimolecular substitution. Therefore, reactions with strong nucleophiles are predicted to proceed predominantly through an S(_N)2 mechanism.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The choice between an S(_N)1 and S(_N)2 reaction pathway for a benzylic halide is governed by the substitution pattern on the aromatic ring, the nature of the nucleophile, the solvent, and the leaving group.
-
S(_N)1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate. Electron-donating groups on the benzene ring stabilize this intermediate through resonance and inductive effects, thus accelerating the S(_N)1 reaction.[1]
-
S(N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored for primary and secondary benzylic halides and is promoted by strong nucleophiles and polar aprotic solvents.[1]
For this compound, the strong inductive and resonance electron-withdrawing effects of the two chlorine atoms outweigh the electron-donating effect of the single methyl group. This electronic imbalance significantly destabilizes a potential benzylic carbocation, making the S(_N)1 pathway energetically unfavorable. In contrast, the increased electrophilicity of the benzylic carbon due to the chloro substituents makes it an excellent candidate for S(_N)2 reactions, especially with potent nucleophiles.
Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.
Application Protocols
The following protocols are designed as starting points for the synthesis of various derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Synthesis of Benzyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3][4] For this compound, this reaction proceeds efficiently with primary and secondary alkoxides.
Protocol:
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Dissolve this compound (1.2 eq.) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Primary or secondary alkoxide |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
graph "Williamson_Ether_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];start [label="Start"]; alkoxide [label="Alkoxide Formation\n(Alcohol + NaH in THF)"]; addition [label="Add this compound"]; reaction [label="Reaction at RT\n(12-24h)"]; workup [label="Aqueous Work-up\n& Extraction"]; purification [label="Column Chromatography"]; product [label="Benzyl Ether Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> alkoxide; alkoxide -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: Workflow for the Williamson Ether Synthesis.
Synthesis of Primary Amines (Gabriel Synthesis)
The Gabriel synthesis is an effective method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[5][6][7]
Protocol:
-
N-Alkylation of Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up (Alkylation): After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated N-(2,5-dichloro-3-methylbenzyl)phthalimide by filtration, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Work-up (Amine Liberation): Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate with aqueous NaOH and extract the primary amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the primary amine.
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Potassium phthalimide |
| Solvent | Dimethylformamide (DMF), Ethanol |
| Temperature | 60-80 °C (alkylation), Reflux (hydrazinolysis) |
| Reagent | Hydrazine hydrate |
Synthesis of Thioethers
The reaction of thiols with benzyl halides provides a straightforward route to thioethers. Thiols are excellent nucleophiles, and the reaction typically proceeds rapidly under mild basic conditions.[8][9]
Protocol:
-
Thiolate Formation: In a round-bottom flask, dissolve the desired thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Add a base like sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K(_2)CO(_3), 1.5 eq.) and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Nucleophilic Substitution: Add a solution of this compound (1.05 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude thioether by column chromatography.
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Thiol |
| Base | Sodium hydroxide (NaOH) or Potassium carbonate (K(_2)CO(_3)) |
| Solvent | Ethanol or Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 2-6 hours |
Synthesis of Nitriles
The cyanation of benzyl halides is an effective method for introducing a one-carbon extension and a versatile nitrile functionality.[10][11][12] The reaction is typically performed using an alkali metal cyanide in a polar aprotic solvent.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Reaction: Heat the mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting nitrile by column chromatography or distillation under reduced pressure.
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Sodium cyanide (NaCN) or Potassium cyanide (KCN) |
| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Temperature | 50-70 °C |
| Reaction Time | 4-8 hours |
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of compounds. The electronic properties conferred by its substituents strongly favor an S(_N)2 mechanism for nucleophilic substitution reactions. The protocols provided herein offer robust starting points for the synthesis of ethers, primary amines, thioethers, and nitriles. Researchers and drug development professionals can utilize these methods to access novel chemical entities with potential applications in various fields.
References
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 135(46), 17318–17329. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Retrieved from [Link]
-
Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe nitrile synthesis. Retrieved from [Link]
-
Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021, December 20). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]
-
YouTube. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl thioethers and thioetherification reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Nitriles. Retrieved from [Link]
-
Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 8.10: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemical Reviews. (1996). Nucleophilic Substitution Reactions by Electron Transfer. Retrieved from [Link]
-
Reddit. (2025, December 15). SN1 or SN2. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1957). 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1957). 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Retrieved from [Link]
-
YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
Durham e-Theses. (2013, November 13). Solvolytic studies of benzyl halides. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. sciensage.info [sciensage.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 12. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Novel Diaryl Ethers via Williamson Ether Synthesis Using 2,5-Dichloro-3-methylbenzyl Bromide and Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of a novel class of diaryl ethers through the Williamson ether synthesis. It outlines a detailed protocol for the reaction between 2,5-dichloro-3-methylbenzyl bromide and various substituted phenols. Diaryl ether moieties are prevalent in numerous biologically active compounds, making them a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers practical advice for optimizing reaction conditions, and provides troubleshooting strategies to overcome common synthetic challenges. The protocols and insights presented herein are designed to be a valuable resource for researchers engaged in the discovery and development of new chemical entities.
Introduction: The Significance of Diaryl Ethers
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aromatic rings.[3] This structural motif is found in a wide array of natural products and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][4][5] The conformational flexibility imparted by the ether linkage allows these molecules to effectively bind to a variety of biological targets, making them a cornerstone in the design of novel therapeutics and agrochemicals.[1][2]
The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] This reaction typically involves the coupling of an alkoxide or phenoxide with a primary alkyl halide.[6][7][8] This application note specifically focuses on the synthesis of diaryl ethers utilizing this compound as the electrophilic partner, a substrate that introduces a unique substitution pattern with potential for novel structure-activity relationships.
Reaction Mechanism and Strategic Considerations
The Williamson ether synthesis is a classic SN2 reaction where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile.[9][10] This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.
Key Mechanistic Steps:
-
Deprotonation of the Phenol: The acidic proton of the phenol is abstracted by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the bromine in this compound. This is a concerted step where the C-O bond forms as the C-Br bond breaks.[7]
Strategic Considerations for Optimal Synthesis:
-
Choice of Base: A moderately strong base is required to fully deprotonate the phenol without promoting side reactions. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often excellent choices for aryl ether synthesis as they are effective and easy to handle.[11] For less reactive phenols, a stronger base like sodium hydride (NaH) may be necessary.[9][12]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for SN2 reactions.[9][11][13] These solvents solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[13]
-
Substrate Suitability: The Williamson ether synthesis works best with primary alkyl halides.[7][9] this compound is a primary benzylic halide, making it an excellent substrate for this reaction. Tertiary alkyl halides are prone to elimination reactions.[9][14]
-
Potential Side Reactions: The primary competing reaction is elimination, although this is less of a concern with primary halides.[15] With ambident nucleophiles like phenoxides, C-alkylation can sometimes occur, where the benzyl group attaches to the aromatic ring of the phenol instead of the oxygen.[11][16] The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio.[16][17]
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of diaryl ethers from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-nitrophenol, etc.)
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per mmol of phenol).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19]
-
Phenols are toxic and corrosive. Avoid skin contact and inhalation.[20]
-
Strong bases like sodium hydroxide or potassium hydroxide are corrosive and can cause severe burns.[21][22] Handle with care and always wear appropriate PPE.[21][22][23]
-
DMF is a skin and eye irritant. Use in a fume hood.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: A schematic overview of the Williamson ether synthesis workflow.
Reaction Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tailoredread.com [tailoredread.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 17. proceedings.aiche.org [proceedings.aiche.org]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. The Williamson Ether Synthesis [cs.gordon.edu]
- 21. sarponggroup.com [sarponggroup.com]
- 22. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 23. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dichloro-3-methylbenzyl Bromide
Topic: Stability, Storage, and Hydrolysis Prevention CAS: 85482-13-9 (Analogous/Generic Reference) Safety Warning: LACHRYMATOR / CORROSIVE. Handle only in a functioning fume hood.[1]
Part 1: The Core Directive (Mechanistic Insight)
Welcome to the Technical Support Portal. You are likely here because you are observing degradation (fuming, cloudiness, or acidity) in your 2,5-dichloro-3-methylbenzyl bromide stocks.
As researchers, we often categorize benzyl halides simply as "electrophiles." However, to prevent hydrolysis, you must understand that this specific molecule faces a dual-threat mechanism :
-
Electronic Deactivation vs. Autocatalysis: The two chlorine atoms (positions 2 and 5) are electron-withdrawing. Theoretically, this destabilizes the carbocation, retarding neutral
hydrolysis compared to unsubstituted benzyl bromide. However, the 2-chloro substituent provides steric hindrance that traps moisture at the reaction site, and once a single molecule hydrolyzes, it releases HBr .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Acid Cycle: HBr is not just a byproduct; it is a catalyst. It protonates the leaving group or the solvent cage, accelerating further degradation and potentially initiating Friedel-Crafts-type polymerization of the electron-rich aromatic ring (activated by the 3-methyl group).
Your goal is not just "keeping it dry"; it is breaking the autocatalytic HBr cycle.
Visualizing the Degradation Pathway
The following diagram illustrates why moisture ingress is non-linear and accelerates over time.
Caption: The autocatalytic cycle where generated HBr activates the substrate, exponentially increasing the rate of hydrolysis.[1]
Part 2: Storage & Handling FAQs
Q1: My bottle arrived with a slight white fog inside. Is it compromised? A: The "fog" is likely HBr gas reacting with ambient moisture to form hydrobromic acid vapor.
-
Diagnosis: If the liquid is clear but the headspace is foggy, the bulk material is likely still >95% pure.[1]
-
Action: Do not shake. Sparging with dry Argon for 15 minutes can displace the HBr. If the liquid itself is cloudy, hydrolyzed benzyl alcohol has likely precipitated or formed an emulsion.[1] Purification is required (see Part 4).
Q2: Can I store this at room temperature if it's under Nitrogen? A: No. While Nitrogen excludes moisture, it does not stop thermal degradation. The 2-chloro and 3-methyl substituents create steric strain. Thermal energy can promote spontaneous bond homolysis or slow elimination.
-
Standard: Store at 2°C to 8°C .
-
Long-term: -20°C is preferred, but ensure the container is sealed with Parafilm and placed inside a secondary desiccator containing Drierite™ or silica gel to prevent condensation upon thawing.
Q3: I am using THF for my reaction. Is "HPLC Grade" dry enough? A: Absolutely not. HPLC grade THF often contains stabilizers (BHT) and up to 0.05% water. For benzyl bromides, 0.05% water is a stoichiometric killer.
-
Requirement: Anhydrous THF (<50 ppm water).
-
Verification: If you do not have a Karl Fischer titrator, use the benzophenone ketyl indicator test (blue/purple color) or store solvent over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Part 3: Reaction Troubleshooting Guide
Use this logic flow to address issues during synthesis (e.g., alkylation or nucleophilic substitution).
Caption: Decision matrix for diagnosing instability during reaction setup.
Scenario-Specific Solutions
Issue: The reaction turns black/tarry.
-
Cause: HBr generation is catalyzing Friedel-Crafts polymerization of the benzyl bromide with itself or the product.
-
Fix: You need an acid scavenger . Add solid Potassium Carbonate (
) or a tertiary amine (DIPEA) to the reaction mixture before adding the benzyl bromide. This neutralizes HBr immediately upon formation.
Issue: Lachrymatory effect is detected even inside the hood.
-
Cause: HBr is carrying benzyl bromide vapor.
-
Fix: Quench all glassware in a bath of 10% aqueous Sodium Thiosulfate mixed with dilute NaOH. This destroys the alkyl halide chemically before glassware leaves the hood.
Part 4: Validated Protocols
Protocol A: "Rescue" Purification of Hydrolyzed Stocks
If your material has degraded (yellowing/cloudy), distillation is risky due to thermal instability. Use this Basic Alumina Filtration method to remove HBr and alcohol impurities without high heat.
Materials:
-
Glass column (2 cm diameter)
-
Basic Alumina (Activity Grade I)
-
Anhydrous Hexanes or Dichloromethane (DCM)
Steps:
-
Pack: Fill the column with 5 cm of Basic Alumina.
-
Solvate: Wet the column with anhydrous solvent (Hexanes preferred).
-
Load: Dissolve your this compound in minimal solvent (1:1 ratio).
-
Elute: Pass the solution through the plug using slight Nitrogen pressure.
-
Concentrate: Evaporate the solvent under reduced pressure (Rotovap) at <30°C .
Protocol B: Quantitative Solvent Drying
Water content must be minimized. Use this table to select the correct drying agent.
| Solvent | Recommended Drying Agent | Activation Protocol | Residual Water Target |
| THF / Ether | Sodium/Benzophenone or 4Å Sieves | Reflux Na/Benzo until purple | < 10 ppm |
| DCM / Chloroform | Stir 4h, Distill under | < 20 ppm | |
| DMF / DMSO | 4Å Molecular Sieves | Bake sieves at 300°C for 12h | < 50 ppm |
| Acetone | Do not use basic agents | < 0.1% |
References
-
Substituent Effects in Benzyl Halide Hydrolysis
-
Purification of Lachrymatory Halides
- Technique: Use of basic alumina for removing acid impurities
-
Source: Reddit/r/Chemistry (Verified Community Protocol referencing Purification of Laboratory Chemicals). Link
-
Safety Data & Handling (SDS)
- Data: 2,5-Dichlorobenzyl bromide safety profile and HBr evolution.
-
Source: PubChem (NIH). Link
-
General Synthesis & Stability
- Context: Synthesis of benzyl bromides and preventing hydrolysis during workup.
-
Source: Organic Syntheses, Coll. Vol. 9, p. 317 (1998). Link
Sources
- 1. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. quora.com [quora.com]
- 5. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 6. Arrange the following compounds in order of decreasing rate of hydrolysis.. [askfilo.com]
Technical Support Center: Purification Protocols for 2,5-Dichloro-3-methyltoluene Removal
Ticket ID: PUR-25DCMT-001 Subject: Removal of unreacted 2,5-dichloro-3-methyltoluene (DCMT) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Chemical Profile
User Issue: You are observing persistent unreacted starting material (2,5-dichloro-3-methyltoluene) in your crude product, which complicates downstream analysis and biological testing. Standard rotary evaporation (40°C, ~20 mbar) fails to remove it.[1]
Root Cause Analysis: The persistence of 2,5-dichloro-3-methyltoluene (DCMT) is driven by its physicochemical profile. It is a lipophilic, halogenated aromatic with a high boiling point.[1][2] Unlike common solvents (DCM, EtOAc), it does not possess the volatility required for easy removal under standard aspirator vacuum.[1]
| Property | Value (Approx.) | Implication for Purification |
| Boiling Point (atm) | ~200–222 °C | Requires high vacuum (<1 mbar) or temperatures >100°C to distill. |
| Melting Point | ~4–70 °C | Isomer dependent; likely a liquid or low-melting solid, prone to "oiling out" rather than crystallizing.[1] |
| LogP (Lipophilicity) | High (~4.0) | Sticks to non-polar stationary phases; co-elutes with non-polar products.[1] |
| Solubility | Hexane, DCM, Et2O | Highly soluble in organic solvents; insoluble in water.[1] |
Decision Matrix: Selecting Your Protocol
Before proceeding, identify your product type to select the correct workflow.[1]
Figure 1: Strategic decision tree for removing halogenated toluene impurities.
Technical Protocols
Method A: High-Vacuum Distillation (The "Gold Standard")
Recommended when the product is thermally stable and has a significantly higher boiling point (e.g., >300°C) than the starting material.
The Science: DCMT has a boiling point of ~200°C at atmospheric pressure. According to the Clausius-Clapeyron relation, reducing pressure to 0.5 mmHg (Torr) drops the boiling point to approximately 50–60°C , making it volatile enough to sublime or distill away from a heavy product.[1]
Protocol:
-
Equipment: Kugelrohr apparatus (preferred) or a Schlenk line with a high-vacuum pump.
-
Setup: Place the crude mixture in the source bulb. Ensure the receiving bulb is cooled (Dry ice/Acetone bath).
-
Vacuum Application: Slowly ramp vacuum to <1.0 mbar (ideally 0.1 mbar).
-
Heating:
-
Validation: Run a TLC of the residue. The "fast-moving" UV-active spot (DCMT) should be absent.
Method B: Chromatographic Separation (The "Gradient" Trick)
Recommended when the product is heat-sensitive.
The Issue: DCMT is very non-polar (High Rf). If you use a standard 10% EtOAc/Hexane mix, DCMT often elutes with the solvent front or immediately after, potentially overlapping with non-polar products.[1]
Optimized Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Solvent System:
-
Alternative Stationary Phase: If separation is poor on silica, use C18 Reverse Phase .[1]
-
Logic: In Reverse Phase (MeOH/Water), the highly lipophilic DCMT will retain strongly on the column, while more polar products elute earlier. This reverses the elution order.[1]
-
Method C: Chemical Scavenging (For Specific Product Types)
Recommended if the product is an Amine or Carboxylic Acid.
Since DCMT is neutral and non-ionizable, you can exploit the ionizability of your product.[1]
Protocol:
-
Dissolve crude mixture in EtOAc or Ether .
-
If Product is an Amine:
-
If Product is an Acid:
Troubleshooting & FAQs
Q1: I used a Rotovap at 50°C for 2 hours, but the NMR still shows the starting material. Why? A: A standard rotovap diaphragm pump usually achieves ~10–20 mbar.[1] At 20 mbar, the boiling point of DCMT is still likely around 100–110°C .[1] A 50°C water bath provides insufficient energy to vaporize it effectively.[1] You must use an oil pump (high vacuum) or significantly higher heat (which risks product decomposition).[1]
Q2: The impurity is "oiling out" during recrystallization. How do I fix this? A: DCMT lowers the melting point of mixtures, acting like a solvent impurity.[1]
-
Fix: Use a "Anti-solvent Crash" method.[1] Dissolve the crude in a minimal amount of good solvent (e.g., THF or DCM). Slowly add a miscible anti-solvent in which DCMT is soluble but your product is not (e.g., Cold Pentane or Methanol , depending on product polarity).[1]
-
Note: Since DCMT is soluble in almost all organics, this is difficult.[1] High-vacuum distillation (Method A) is superior to crystallization for this specific impurity.[1]
Q3: Can I use chemical destruction to remove it? A: Generally, no.[1] The aryl chloride moiety is relatively stable.[1] Attempting to oxidize or reduce the impurity might also destroy your product.[1] Physical separation (Distillation/Column) is safer.[1]
Data Tables
Table 1: Estimated Boiling Point Behavior of DCMT
Use this to set your vacuum/temperature conditions.
| Pressure (Torr/mmHg) | Pressure (mbar) | Estimated BP (°C) | Recommended Bath Temp (°C) |
| 760 (Atm) | 1013 | ~200–222 | N/A (Too high) |
| 20 (Water Aspirator) | 26 | ~105–115 | 130 (Risk of decomp) |
| 1.0 (Oil Pump) | 1.3 | ~60–70 | 80–90 |
| 0.1 (High Vac) | 0.13 | ~35–45 | 50–60 |
Table 2: Solubility Profile
| Solvent | Solubility of DCMT | Application |
| Water | Insoluble | Wash layer (removes salts, not DCMT) |
| Hexane/Pentane | High | Column flush solvent |
| Methanol | Moderate/High | Potential anti-solvent for polar products |
| DMSO | High | Avoid (hard to remove both) |
References
-
Sigma-Aldrich. 2,5-Dichloro-p-xylene Product Specification & Properties. (Accessed 2026).[1] (Note: Used as homologous reference for physicochemical properties).
-
ChemicalBook. 2,5-Dichlorotoluene Physical Properties and Safety Data..
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Chapter on Vacuum Distillation and Purification of Halogenated Aromatics).
-
PubChem. Compound Summary for 1,4-dichloro-2,5-dimethylbenzene..[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-dichloro-3-methyltoluene before handling. It is an irritant and hazardous to the aquatic environment.
Sources
- 1. 2,5-Dichlorotoluene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. CAS 19398-61-9: 2,5-Dichlorotoluene | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 2,5-Dichloro-3-methylbenzyl Bromide
Case ID: STORAGE-STAB-25DCMBB Status: Active Support Guide Classification: Fine Chemical / Lachrymator / Alkylating Agent
Critical Alert: The Stability Paradox
User Warning: Do not treat 2,5-dichloro-3-methylbenzyl bromide as a standard organic solid.
Like all electron-deficient benzyl bromides, this compound suffers from Autocatalytic Acidolysis . The primary threat is not just "decomposition" but a self-accelerating cycle where the breakdown product (HBr) catalyzes further decomposition.
-
The Trigger: Trace moisture (< 100 ppm is enough to start the chain).
-
The Catalyst: Hydrogen Bromide (HBr).
-
The Result: Conversion to the corresponding benzyl alcohol, dimerization, and release of corrosive gas.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose the physical state of your material.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Pink / Red / Brown Coloration | Photolytic Degradation | Exposure to UV/Visible light caused homolytic cleavage of the C-Br bond, generating bromine radicals ( | Minor: Use as is (check purity).Major: Recrystallize from dry Hexane/Heptane. Store in amber glass. |
| Acrid, Pungent Odor (Tear Gas) | HBr Evolution | Hydrolysis has occurred.[1][2] The "tear gas" effect is the compound itself, but a sharp acidic bite indicates free HBr. | Immediate: Vent container in fume hood. Purge with Argon. Add acid scavenger (e.g., |
| White Precipitate / Cloudiness | Hydrolysis Product | Formation of 2,5-dichloro-3-methylbenzyl alcohol (insoluble in non-polar solvents) or polymerized material. | Filter the solution through a pad of silica or Celite. The alcohol is more polar and will adhere to silica. |
| Lower Melting Point | Eutectic Impurity | Presence of hydrolysis byproducts lowering the crystal lattice energy. | Required: Recrystallize. Do not use for critical kinetics experiments without purification. |
Technical Deep Dive: The Degradation Mechanism
To understand storage, you must understand the failure mode. The 2,5-dichloro substitution pattern exerts a strong inductive withdrawing effect (-I) , which destabilizes the benzylic carbocation, making
Degradation Pathway Visualization
The following diagram illustrates the "Doom Loop" of benzyl bromide storage:
Figure 1: The degradation pathways showing HBr autocatalysis (Red) and Photolysis (Yellow).
Standard Operating Procedures (SOPs)
SOP-01: Long-Term Storage
Objective: Prevent hydrolysis and photolysis.
-
Container: Use Amber Glass vials with Teflon-lined screw caps. Do not use metal spatulas (corrosion risk) or standard rubber septa (permeable to HBr).
-
Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to density) for 30 seconds before sealing.
-
Temperature: Store at 2°C to 8°C .
-
Note: Freezing (-20°C) is acceptable but ensures the container is brought to room temperature before opening to prevent condensation (the #1 killer of this reagent).
-
-
Secondary Containment: Place the vial inside a secondary jar containing a sachet of Drierite (Anhydrous
) and a small packet of activated charcoal (to absorb leaking lachrymatory vapors).
SOP-02: Re-Purification (Rescue Protocol)
Objective: Restore pink/degraded solid to white crystalline purity.
-
Dissolve the degraded material in a minimal amount of warm n-Heptane or Hexane (approx. 50-60°C).
-
Why? The benzyl bromide is soluble; the polar hydrolysis breakdown products (alcohols/acids) are largely insoluble in cold alkanes.
-
-
Filter the warm solution rapidly through a glass frit or cotton plug to remove insoluble "gunk."
-
Allow the filtrate to cool slowly to Room Temperature, then move to a freezer (-20°C).
-
Collect crystals via vacuum filtration. Wash with cold pentane.
-
Dry under high vacuum (< 1 mbar) for 1 hour.
Frequently Asked Questions (FAQs)
Q: Can I store this in a solution (e.g., dissolved in DCM or THF)? A: No.
-
THF: Benzyl bromides can slowly alkylate THF (ring-opening polymerization) over time, especially if HBr is present.
-
DCM/Chloroform: These solvents often contain stabilizers (ethanol or amylene). Ethanol will react to form the ethyl ether (Williamson ether synthesis type side-reaction).
-
Verdict: Store as a neat solid. Prepare solutions immediately before use.
Q: The material has turned into a slushy liquid. Is it usable? A: Only for qualitative TLC spotting. If the solid has liquefied, the melting point depression indicates significant impurity (>10%). You must perform the SOP-02 Re-Purification described above. Using it "as is" will introduce HBr into your reaction, which may kill acid-sensitive catalysts (e.g., Pd(0) species).
Q: Why does the MSDS say "Corrosive" if it's just an organic builder? A: Upon contact with mucosal membranes (eyes, lungs), the benzyl bromide hydrolyzes rapidly, generating hydrobromic acid (HBr) in situ. You are essentially getting chemical burns from the acid generation. Always handle in a fume hood.
Handling Workflow Decision Tree
Follow this logic flow to ensure safety and yield integrity.
Figure 2: Operational workflow for handling lachrymatory benzyl bromides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
- Context: General safety, lachrymatory properties, and hydrolysis d
- Context: Storage conditions (2-8°C) and handling protocols for methyl-substituted benzyl bromides.
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. Context: Mechanistic explanation of benzylic halide reactivity, vs competition, and inductive effects of halogen substituents.
-
World Health Organization (WHO/ILO). International Chemical Safety Cards (ICSC) 1225: Benzyl Bromide.[3] Retrieved from [Link]
- Context: Emergency response and decomposition hazards (HBr form
Sources
Technical Support Center: Minimizing Homocoupling of Benzyl Bromides
Ticket ID: #BB-HC-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Suppression of Wurtz-type Homocoupling (Bibenzyl Formation) in Benzyl Bromide Reactions[1]
Diagnostic Triage
Before proceeding, identify your specific reaction class. The mechanism of homocoupling differs significantly between organometallic reagent formation (Grignard) and transition-metal-catalyzed cross-coupling (Suzuki/Negishi).
| Reaction Type | Primary Mechanism of Homocoupling | Critical Control Parameter |
| Grignard / Zinc Reagent Formation | Wurtz Coupling: | Temperature & Solvent Choice |
| Pd-Catalyzed Cross-Coupling | Reductive Elimination / SET: | Stationary Concentration of Electrophile |
| Nucleophilic Substitution | Radical Dimerization: | Solvent Polarity & Radical Scavenging |
Module A: Organometallic Reagent Preparation (Grignard/Zinc)
The Issue: When preparing Benzylmagnesium bromide (BnMgBr), the formed Grignard reagent acts as a nucleophile toward the unreacted benzyl bromide, forming bibenzyl (Wurtz product). This is the most common failure mode for this reagent.
Protocol: The "Cold-Dilute" Method
Causality: The rate of Grignard formation (
Step-by-Step Procedure:
-
Solvent Selection (Critical): Switch from THF to 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why? 2-MeTHF suppresses Wurtz coupling by an order of magnitude compared to THF due to its lower polarity and different solvation shell around the Mg, which slows the nucleophilic attack on the halide without hindering Mg insertion [1].
-
-
Activation:
-
Flame dry glassware under
. -
Add Mg turnings (1.2 equiv) and activate with iodine (
) or 1,2-dibromoethane. -
Note: Do not use "powdered" magnesium; the reaction becomes too violent, creating local hot spots that favor homocoupling. Use coarse turnings.
-
-
Initiation:
-
The "Cryo-Addition" Phase:
-
Cool the initiated suspension to -15°C to 0°C . (Standard Grignards are done at reflux; Benzyl Grignards must be cold).
-
Dilute the remaining Benzyl Bromide in 2-MeTHF (1:5 v/v ratio).
-
Slow Addition: Add the halide solution dropwise over 1-2 hours.
-
Logic: This maintains a near-zero concentration of unreacted Benzyl Bromide in the flask, starving the Wurtz reaction pathway.
-
Visualizing the Competition
Figure 1: Kinetic competition in Grignard formation. The goal is to prevent the "Red" path by starving the system of unreacted BnBr.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)
The Issue: In Suzuki or Negishi coupling, benzyl halides are prone to forming bibenzyl via reductive elimination from a bis-benzyl-palladium species or radical scrambling.
The "Slow-Addition" Protocol (Syringe Pump)
Unlike standard couplings where all reagents are mixed, benzyl halides require Reverse Addition or Controlled Feed .
Experimental Setup:
-
Reactor: Charge flask with Catalyst (Pd), Ligand, Base, and the Nucleophile (Boronic Acid/Organozinc).
-
Feed: Load Benzyl Bromide (diluted in solvent) into a syringe pump.
-
Process:
-
Heat the reactor to the operating temperature.
-
Inject the Benzyl Bromide slowly (e.g., 0.1 mL/min).
-
Mechanism:[5][6][7][8] This ensures that as soon as the Benzyl Bromide enters, it undergoes oxidative addition and immediate transmetallation. It never accumulates high enough concentrations to encounter another Pd-Benzyl species for homocoupling [2].
-
Ligand Selection Strategy
The choice of ligand dictates the lifetime of the active catalytic species.
| Ligand Class | Example | Effect on Homocoupling | Recommendation |
| Bulky Monophosphines | SPhos, XPhos | High Suppression. Large steric bulk accelerates reductive elimination of the cross product and prevents the formation of bis-benzyl Pd complexes. | Primary Choice |
| Bidentate (Large Bite Angle) | dppf, Xantphos | Moderate. Large bite angle favors reductive elimination, but flexibility can sometimes allow scrambling. | Secondary Choice |
| Simple Phosphines | Poor. Slow rates often lead to significant bibenzyl formation and Pd black precipitation. | Avoid |
Advanced Tactic: The Potassium Formate Trick
For Suzuki couplings specifically, adding Potassium Formate (10-20 mol%) can suppress oxidative homocoupling of the boronic acid (which often complicates purification alongside benzyl homocoupling). It acts as a mild reducing agent to regenerate Pd(0) without interfering with the main cycle [3].
Visualizing the Catalytic Trap
Figure 2: The Suzuki catalytic cycle showing the diversion point for homocoupling. Slow addition prevents the "Yellow" scramble step.
Troubleshooting & FAQ
Q: My Benzyl Grignard reaction didn't initiate, so I added more bromide. Now it's boiling and I have 50% dimer. What happened? A: You created a "runaway initiation." When you add excess halide to cold Mg without initiation, nothing happens until the threshold is reached. Then, all the halide reacts at once. The massive heat spike and high local concentration of halide instantly favor Wurtz coupling. Fix: Never add the bulk halide until you see the gray turbidity of initiation. If it doesn't start, use an iodine crystal or a heat gun spot-check—do not add more reagent.
Q: I am seeing homocoupling of my Boronic Acid (Ar-Ar) AND my Benzyl Bromide (Bn-Bn). A: This suggests oxygen contamination (oxidative homocoupling of boronic acid) and slow transmetallation (benzyl dimer). Fix:
-
Degas solvents using "Freeze-Pump-Thaw" (3 cycles) or vigorous Nitrogen sparging (20 mins).
-
Switch to a more active catalyst system (e.g., Pd-PEPPSI-IPr) to speed up the cross-coupling cycle.
Q: Can I use Zinc dust instead of Magnesium to avoid Wurtz? A: Yes, forming the Benzyl Zinc reagent (Negishi precursor) is often milder and less prone to Wurtz coupling than Mg. However, Zinc reagents are less nucleophilic. If you use Zn, you can often perform the reaction "on water" or in mild conditions which suppresses homocoupling significantly [4].
References
-
BenchChem. (2025).[2][9][10][11] Preventing the formation of Wurtz coupling products in Grignard reactions. Link
-
Organic Chemistry Portal. (2010). Coupling of Benzylic Halides with Pinacolborane. J. Am. Chem. Soc. Link
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org. Process Res. Dev. Link
-
NIH. (2013). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Link
-
RSC. (2020). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chem. Commun. Link
Sources
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. newerainstruments.com [newerainstruments.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Drying Agents for Moisture-Sensitive Benzyl Bromides
Introduction: The "Tear Gas" Trap
Scope: This guide addresses the stabilization and drying of benzyl bromides (and related
The Core Problem: Benzyl bromides are not just moisture-sensitive; they are autocatalytically unstable .
-
Hydrolysis: In the presence of water, benzyl bromide hydrolyzes to benzyl alcohol and Hydrogen Bromide (HBr).
-
Autocatalysis: The generated HBr acts as a catalyst, accelerating further hydrolysis and potentially triggering Friedel-Crafts alkylation (polymerization) of the aromatic ring.
-
Safety: Benzyl bromides are potent lachrymators (tear gas agents).[1] Hydrolysis releases HBr fumes, increasing the inhalation hazard.
Key Directive: You cannot simply "remove water." You must arrest the acid-catalyzed degradation loop while removing water.
Critical Decision Matrix: Drying Agent Selection
Do not use a "one-size-fits-all" approach. Select the agent based on the phase of your workflow.
| Drying Agent | Chemical Nature | Speed | Capacity | Suitability for Benzyl Bromides |
| Slightly Acidic / Neutral | Fast (<5 min) | High | OPTIMAL. The slight acidity prevents base-catalyzed hydrolysis. High speed minimizes time-in-wet-state. | |
| Neutral | Slow (15-30 min) | High | ACCEPTABLE. Good for overnight drying if the compound is relatively stable. Safer for very acid-sensitive substrates, but slower speed risks hydrolysis during the wait. | |
| Molecular Sieves (3A/4A) | Basic (Aluminosilicates) | Slow | Low (Surface) | RISKY for Wet Crude. Basic sites can catalyze hydrolysis or nucleophilic attack. Use only for maintaining dryness of already purified, neutral material. |
| Neutral / Lewis Acidic | Medium | Medium | AVOID. Can complex with oxygen/nitrogen functionalities. Risk of acting as a Lewis acid catalyst for polymerization. | |
| Silica Gel | Acidic | N/A | N/A | DANGEROUS. High surface acidity often triggers rapid decomposition/polymerization of benzyl halides on the column. |
Troubleshooting Workflow
Scenario: Your benzyl bromide layer is cloudy, changing color, or fuming.
Figure 1: Decision logic for stabilizing and drying crude benzyl bromide layers. Note the prioritization of neutralizing acid buildup if color changes occur.
Standard Operating Procedure (SOP): The "Double-Dry" Protocol
This protocol minimizes the "Wet Time"—the critical window where hydrolysis occurs.
Reagents:
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). -
Wash: Saturated NaCl (Brine), 5%
(cold). -
Agent: Anhydrous
.
Step-by-Step:
-
Phase Separation: Separate the organic layer containing the benzyl bromide from the aqueous reaction mixture.
-
The "Acid Scavenge" (Conditional): If the reaction generated acid (e.g., HBr from NBS bromination), wash the organic layer once with cold 5%
.-
Warning: Shake gently and vent frequently.
generation can pressurize the funnel.
-
-
The "Pre-Dry" Wash: Wash the organic layer with saturated Brine.
-
Why: Brine removes the bulk of dissolved water via osmotic pressure, reducing the load on the solid drying agent.
-
-
The "Flash Dry":
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add Anhydrous
(approx. 2-5g per 100mL). -
Swirl vigorously. The powder should flow freely like snow. If it clumps into a "hockey puck" at the bottom, add more.
-
Time: Allow to stand for 5 minutes only . Do not leave overnight.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug into a dry round-bottom flask.
-
Stabilization (Storage): If storing the liquid, add a small piece of Copper Wire or a stabilizer like Propylene Oxide (0.5-1%) to scavenge any HBr that forms over time [1].
Frequently Asked Questions (FAQs)
Q: My benzyl bromide turned pink/green during drying. What happened?
A: This indicates decomposition.[2] The color usually comes from trace bromine (
-
Fix: If it happens during drying, filter immediately. If the product is valuable, perform a quick filtration through a short plug of basic alumina (activity grade II-III) to remove HBr, but do this rapidly to avoid hydrolysis [2].
Q: Can I use Molecular Sieves to dry the reaction mixture? A: No. Standard 4A sieves are slightly basic (Sodium form). In the presence of significant water (wet layer), this basicity accelerates the hydrolysis of benzyl bromide to benzyl alcohol. Use sieves only to keep already-dried, pure solvent/product dry during storage [3].
Q: Is vacuum drying safe? A: Yes, but be cautious. Benzyl bromides are volatile and lachrymatory.[1][3] Do not use a high-vacuum pump directly on the crude liquid without a cold trap, or you will contaminate your pump oil with corrosive bromides. Use a rotary evaporator with a proper trap.
Q: How do I clean the glassware afterwards? A: Rinse with acetone, then soak in a base bath (KOH/Isopropanol) or dilute NaOH to hydrolyze residual lachrymator into the harmless benzyl alcohol. Do not simply wash with water in an open sink; the fumes will clear the lab.
References
-
ScienceMadness & Vogel's Practical Organic Chemistry. (Discussion on stabilizers including Copper Wire and Propylene Oxide for alkyl halides). Stabilization of Benzyl Chloride/Bromide.[2]Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for purifying and drying benzyl halides). Link
-
Sigma-Aldrich. Molecular Sieves: Technical Information Bulletin. (Details on basicity of 4A sieves vs 3A and compatibility). Link
-
National Institutes of Health (PubChem). Benzyl Bromide - Safety and Stability Data.Link
Sources
Validation & Comparative
Precision Identification of Methylene Proton Shifts in 2,5-Dichloro-3-methylbenzyl Bromide: A Comparative Guide
Executive Summary
The accurate assignment of the benzylic methylene (
This guide objectively compares identification methodologies, synthesizing chemical shift logic, substituent effects, and advanced 2D NMR verification. It establishes that the methylene protons in this specific tetra-substituted arene environment exhibit a distinct downfield shift (
Comparative Analysis of Identification Methods
Method A: 1D H NMR Chemical Shift Logic (The Primary Screen)
The most rapid identification method relies on the distinct electronic environments of the two aliphatic proton sets.
-
Mechanism: The methylene protons are directly bonded to a bromine atom and an aromatic ring. The bromine's electronegativity exerts a strong inductive effect (-I), significantly deshielding the nuclei.
-
Substituent Effect (Ortho-Cl): The chlorine atom at the 2-position (ortho to the methylene) adds a secondary deshielding effect via steric compression and field effects, typically pushing the shift downfield by an additional
relative to unsubstituted benzyl bromide.
Table 1: Comparative Chemical Shift Data (CDCl
| Proton Type | Functional Group | Typical Range ( | Predicted Shift for Target* ( | Multiplicity |
| Methylene | 4.52 - 4.58 | Singlet ( | ||
| Methyl | 2.38 - 2.42 | Singlet ( | ||
| Aromatic | 7.10 - 7.40 | Doublets ( |
*Predicted values based on additive Hammett substituent constants and analogous literature data [1, 2].
Expert Insight: In this molecule, the methyl and methylene signals appear as singlets because there are no vicinal protons (protons on adjacent carbons) to cause splitting. However, high-resolution scans may reveal "bristling" or slight broadening due to long-range (
) coupling with the aromatic protons.
Method B: 2D NMR (HSQC & HMBC) - The Validation Standard
When 1D analysis is ambiguous due to overlapping impurity signals (e.g., benzyl chloride byproducts), 2D Heteronuclear correlation is the definitive alternative.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
The
protons will correlate to a carbon at . -
The
protons will correlate to a carbon at .
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range couplings (2-3 bonds).
-
The
protons will show a strong correlation to the aromatic C1, C2 (bearing Cl), and C6 carbons, confirming the regiochemistry.
-
Visualizing the Assignment Logic
The following diagram illustrates the decision pathway for assigning the methylene shift, filtering out common false positives like solvent peaks or the aromatic methyl group.
Figure 1: Decision logic for confirming benzylic methylene identity in substituted benzyl bromides.
Experimental Protocols
Protocol 1: Standard 1H NMR Acquisition
Objective: Obtain a high-resolution spectrum to distinguish singlets from multiplets.
-
Sample Preparation:
-
Dissolve
of this compound in of CDCl (Chloroform-d). -
Note: Ensure the solvent contains TMS (
) as an internal reference ( ). -
Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaBr from synthesis).
-
-
Instrument Parameters:
-
Frequency:
or higher recommended. -
Spectral Width:
to . -
Number of Scans (NS): 16 (sufficient for this concentration).
-
Relaxation Delay (D1):
(standard) or (for accurate integration).
-
-
Processing:
-
Phase correction: Manual or automated.
-
Baseline correction: Polynomial fit.
-
Referencing: Set TMS to
or residual CHCl to [3].
-
Protocol 2: Solvent Shift Validation (ASIS)
Objective: Resolve signal overlap if the methylene peak is obscured by impurities.
-
Method: Prepare a second sample using Benzene-d
or DMSO-d instead of CDCl . -
Observation:
-
Aromatic solvents (Benzene-d
) induce an Aromatic Solvent Induced Shift (ASIS). -
Due to the specific geometry of the solvent-solute complex, the
protons often shift upfield ( ) differently than aliphatic impurities, revealing hidden peaks.
-
Supporting Data & Mechanism
Substituent Effects on Chemical Shift
The chemical shift of the methylene protons is governed by the Hammett Equation principles applied to NMR shielding.
-
Base Value: Benzyl bromide
[3].[1] -
2-Chloro Effect: The chlorine at the ortho position is electron-withdrawing. While resonance effects are diminished due to lack of conjugation with the
carbon, the inductive effect and magnetic anisotropy of the C-Cl bond typically cause deshielding. -
3-Methyl Effect: The meta-methyl group is weakly electron-donating but has minimal impact on the benzylic methylene shift compared to ortho/para substituents.
Table 2: Literature Shifts of Analogous Compounds
| Compound | Structure | Methylene Shift ( | Source |
| Benzyl bromide | 4.44 | [3] | |
| 3-Methylbenzyl bromide | 4.41 | [4] | |
| 2-Bromobenzyl bromide | 4.58 | [5] | |
| Target Molecule | 2,5-Cl | ~4.55 | (Predicted) |
Structural Validation Diagram
The following graph visualizes the HMBC correlations that definitively prove the connectivity if 1D NMR is insufficient.
Figure 2: Expected HMBC correlations for the methylene protons, confirming attachment to the aromatic ring at the specific position between Cl and H.
References
-
BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. Retrieved from
-
Chemistry LibreTexts. 15.8: Spectroscopy of Aromatic Compounds - Proton NMR. Retrieved from
-
ChemicalBook. Benzyl bromide (100-39-0) 1H NMR Spectrum. Retrieved from
-
ChemicalBook. 3-Methylbenzyl bromide (620-13-3) 1H NMR Spectrum. Retrieved from
-
Royal Society of Chemistry. Supporting Information for Benzyl Bromide Derivatives. Retrieved from
Sources
Comparative Technical Guide: 2,5-Dichloro-3-methylbenzyl Bromide vs. Chloride
Executive Summary: The "Bottom Line" Decision
In the synthesis of pharmacophores involving the 2,5-dichloro-3-methylbenzyl moiety, the choice between the Bromide and Chloride leaving group (LG) is a trade-off between kinetic efficiency and process stability .
-
Select the Chloride for large-scale storage, cost reduction, and reactions involving strong, unhindered nucleophiles where high temperatures (
) are tolerable. -
Select the Bromide for reactions with weak nucleophiles, temperature-sensitive substrates, or when the ortho-chloro substituent creates significant steric drag.
-
Pro-Tip: For sluggish reactions with the Chloride, do not immediately switch to the unstable Bromide. Instead, utilize in-situ Iodide catalysis (Finkelstein conditions) to combine the stability of the chloride with the reactivity of an iodide.
Mechanistic Foundation & Electronic Environment
The "Ortho-Effect" and Reactivity
The 2,5-dichloro-3-methyl substitution pattern presents a unique chemical environment compared to generic benzyl halides.
-
Electronic Deactivation (Inductive): The Chlorine atoms at positions 2 and 5 are electron-withdrawing groups (EWG) by induction. This creates an electron-deficient ring, destabilizing the carbocation intermediate required for
pathways. Consequently, these substrates rely heavily on mechanisms. -
Steric Hindrance (The 2-Cl Problem): The Chlorine atom at the ortho (2) position projects Van der Waals volume near the benzylic carbon. This hinders the backside attack required for
, significantly slowing the reaction rate compared to unsubstituted benzyl halides.
Implication: Because the ortho-chlorine hinders the approach of the nucleophile, the Leaving Group ability becomes the rate-determining differentiator . The superior leaving group ability of Bromide is often necessary to overcome this steric barrier.
Reaction Coordinate Diagram
The following diagram illustrates the energy barrier difference. Note that the Bromide pathway has a lower activation energy (
Technical Comparison Data
The following data aggregates experimental trends for ortho-substituted benzyl halides.
| Feature | 2,5-dichloro-3-methylbenzyl Chloride | 2,5-dichloro-3-methylbenzyl Bromide | Impact on Process |
| Bond Dissociation Energy | ~74 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) | Bromide bond breaks ~100x faster at RT. |
| C-X Bond Length | 1.79 Å | 1.97 Å | Longer C-Br bond relieves some steric strain. |
| Relative Rate ( | 1 (Reference) | 50 – 100 | Bromide is essential for weak nucleophiles. |
| Shelf Stability | High (Years at RT) | Low (Weeks/Months) | Bromide hydrolyzes slowly in moist air (HBr forms). |
| Lachrymator Potential | Moderate | Severe | Bromide requires dedicated containment/ventilation. |
| Atom Economy | Better (Cl MW = 35.5) | Worse (Br MW = 79.9) | Chloride is preferred for ton-scale manufacturing. |
Experimental Protocols
Protocol A: Standard Alkylation (Using the Chloride)
Best for: Stable, strong nucleophiles (e.g., phenoxides, secondary amines) where heating is acceptable.
Reagents:
-
Substrate: 2,5-dichloro-3-methylbenzyl chloride (1.0 equiv)
-
Nucleophile: e.g., Morpholine (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Dissolution: Dissolve the nucleophile and base in MeCN. Stir for 15 min to ensure deprotonation/homogeneity.
-
Addition: Add the benzyl chloride dropwise. Note: No exotherm is typically observed due to the stability of the chloride.
-
Activation: Heat the reaction to 60–80°C . The ortho-chlorine steric hindrance prevents reaction at room temperature.
-
Monitoring: Monitor by HPLC/TLC. Expect reaction times of 4–12 hours .
-
Workup: Cool, filter off inorganic salts, and concentrate.
Protocol B: Catalytic Finkelstein Activation (The "Hybrid" Approach)
Best for: Increasing the reactivity of the Chloride without buying the unstable Bromide.
Concept: Addition of catalytic Sodium Iodide (NaI) generates the highly reactive Benzyl Iodide in situ.
Reagents:
-
Substrate: 2,5-dichloro-3-methylbenzyl chloride (1.0 equiv)
-
Catalyst: NaI (10 mol%) or TBAI (Tetrabutylammonium iodide)
-
Solvent: Acetone (classic) or Butanone (MEK) for higher reflux temp.
Workflow:
-
Mix substrate and nucleophile in the solvent.
-
Add 0.1 equiv of NaI .
-
Heat to reflux. The NaI reacts with the benzyl chloride to form the benzyl iodide (transient species).
-
The nucleophile reacts rapidly with the benzyl iodide, regenerating the iodide ion to continue the cycle.
-
Result: Reaction rates comparable to the Bromide, with the storage stability of the Chloride.
Decision Matrix & Workflow
Use this logic flow to determine the correct reagent for your specific campaign.
References
-
Solvolysis Rates of Benzyl Halides
-
Finkelstein Reaction Mechanism
-
Ortho-Substituent Effects
-
Bond Dissociation Energies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
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A Senior Application Scientist's Guide to TLC Visualization of Chlorinated Benzyl Bromides
For researchers, scientists, and professionals in drug development, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. However, the visualization of specific compound classes, such as chlorinated benzyl bromides, presents unique challenges. These compounds are often colorless and may exhibit varied reactivity with common TLC stains. This guide provides an in-depth comparison of effective visualization methods for chlorinated benzyl bromides, supported by mechanistic insights and detailed experimental protocols to ensure reliable and reproducible results.
The Challenge in Visualizing Chlorinated Benzyl Bromides
Chlorinated benzyl bromides possess a combination of functional groups that influence their detection on a TLC plate:
-
A Chlorinated Aromatic Ring: This moiety imparts UV-active properties to the molecule. The presence of the chlorine atom can subtly influence the UV absorption characteristics.[1][2]
-
A Benzylic Bromide: This is a highly reactive functional group, susceptible to nucleophilic substitution and oxidation. This reactivity can be harnessed for visualization with specific chemical stains.[3][4]
The ideal visualization technique should be sensitive, provide a clear contrast between the spot and the background, and, in some cases, be non-destructive to allow for further analysis. This guide will compare four key methods: UV-induced fluorescence quenching, potassium permanganate staining, p-anisaldehyde/vanillin staining, and silver nitrate visualization.
Method 1: UV-Induced Fluorescence Quenching (UV Shadowing)
This non-destructive technique is the first line of assessment for any UV-active compound.[5][6] TLC plates incorporating a fluorescent indicator (typically F254) will glow green under short-wave UV light (254 nm). Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[7][8]
Mechanistic Principle
The aromatic ring in chlorinated benzyl bromides contains a π-electron system that absorbs UV radiation.[9] This absorption of 254 nm light prevents the UV rays from reaching the fluorescent indicator in the TLC plate, thus creating a "shadow." The efficiency of quenching can be influenced by the presence of the chlorine atom, which can affect the electronic properties of the aromatic system.[1]
Expected Performance
-
Sensitivity: Moderate. Dependent on the concentration of the compound and its molar absorptivity at 254 nm.
-
Specificity: Low. Many aromatic and conjugated compounds will appear as dark spots.
-
Advantages: Non-destructive, allowing for the recovery of the compound from the TLC plate for further analysis (e.g., mass spectrometry). It is also a very rapid and simple method.[6]
-
Limitations: Not all chlorinated benzyl bromides may quench fluorescence effectively, and it may not be sensitive enough for detecting trace impurities.
Experimental Protocol: UV-Induced Fluorescence Quenching
Materials:
-
Developed and dried TLC plate with a fluorescent indicator (e.g., Silica gel 60 F254)
-
UV lamp with short-wave (254 nm) setting
-
Pencil
-
UV-protective eyewear
Procedure:
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp in a darkened environment.
-
Select the short-wave (254 nm) UV light setting.
-
Observe the plate for dark spots against the green fluorescent background.
-
With a pencil, lightly circle the observed spots for documentation, as they will be invisible once the UV light is removed.[10]
Method 2: Potassium Permanganate (KMnO₄) Staining
This is a widely used, destructive visualization method that is particularly effective for compounds that can be oxidized.[11]
Mechanistic Principle
Potassium permanganate is a strong oxidizing agent.[12] The benzylic position of benzyl bromides is susceptible to oxidation.[3] The permanganate ion (MnO₄⁻), which is deep purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, upon reacting with an oxidizable compound.[13] This results in the appearance of yellow-brown spots on a purple or pink background.[8] The reaction is typically facilitated by heat.
Expected Performance
-
Sensitivity: High.
-
Specificity: Moderate. Reacts with a wide range of oxidizable functional groups, including alkenes, alkynes, alcohols, and aldehydes.[5]
-
Advantages: High sensitivity and provides a clear color contrast.
-
Limitations: This is a destructive method. The reactivity may not be specific to the benzyl bromide if other oxidizable groups are present in the molecule.
Experimental Protocol: Potassium Permanganate Staining
Materials:
-
Developed and dried TLC plate
-
Potassium permanganate staining solution
-
Dipping tank
-
Heat gun or hot plate
-
Appropriate personal protective equipment (gloves, safety glasses)
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11]
Procedure:
-
Using tweezers, briefly dip the dried TLC plate into the potassium permanganate solution.
-
Remove the plate and wipe off the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun or on a hot plate until yellow-brown spots appear against the purple background.[14] Avoid overheating, which can cause the entire plate to turn brown.
-
Circle the spots with a pencil for a permanent record.
Method 3: p-Anisaldehyde and Vanillin Staining
These stains are generally used for visualizing nucleophilic compounds, but their reactivity under acidic conditions can be exploited for electrophilic species like benzyl bromides.[15][16]
Mechanistic Principle
Both p-anisaldehyde and vanillin are activated aromatic aldehydes. In the presence of a strong acid like sulfuric acid, they can undergo electrophilic substitution reactions.[17] The highly reactive benzyl bromide, under acidic and heated conditions, can generate a benzylic carbocation. This electrophile can then attack the electron-rich aromatic ring of the p-anisaldehyde or vanillin in a Friedel-Crafts-type alkylation. The resulting product is a highly conjugated system, which appears as a colored spot.[17] The color can vary depending on the specific structure of the chlorinated benzyl bromide and the resulting conjugated system.[18]
Expected Performance
-
Sensitivity: Moderate to high.
-
Specificity: Moderate. Can react with a variety of functional groups, but often produces a range of colors that can help in differentiating compounds.[19]
-
Advantages: Can produce distinct colors for different compounds on the same plate.
-
Limitations: Destructive. The stain itself can have a colored background, which might interfere with the visualization of faint spots. The stain has a limited shelf life and is light-sensitive.[20]
Experimental Protocol: p-Anisaldehyde Staining
Materials:
-
Developed and dried TLC plate
-
p-Anisaldehyde staining solution
-
Dipping tank
-
Heat gun or hot plate
-
Appropriate personal protective equipment (gloves, safety glasses)
Reagent Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously to ensure homogeneity. Store the solution in a foil-wrapped container in the refrigerator.[21]
Procedure:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Remove the plate and wipe the back clean.
-
Gently heat the plate with a heat gun or on a hot plate. Different compounds will develop colored spots at different rates and temperatures.
-
Circle the spots for a permanent record.
Method 4: Silver Nitrate (AgNO₃) Visualization for Halogenated Compounds
This method is specifically designed for the detection of halogenated hydrocarbons.[22]
Mechanistic Principle
The visualization is based on a photochemical reaction. Under UV irradiation, the carbon-bromine bond in the benzyl bromide can undergo homolytic cleavage to generate a bromide radical, which can be further converted to a bromide ion. This bromide ion then reacts with silver nitrate to form a light-sensitive silver bromide (AgBr) precipitate.[23] The silver bromide appears as a dark spot on the TLC plate. The process is essentially a photographic development on the TLC plate.
Expected Performance
-
Sensitivity: High.
-
Specificity: High for halogenated compounds.
-
Advantages: Highly specific for the target functional group.
-
Limitations: Destructive. Requires a UV lamp for irradiation and the reagents can be costly.
Experimental Protocol: Silver Nitrate Visualization
Materials:
-
Developed and dried TLC plate
-
Silver nitrate spray reagent
-
UV lamp (unfiltered)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses)
Reagent Preparation: Prepare a solution of 0.1 g of silver nitrate in 1 mL of water, add 10 mL of 2-phenoxyethanol, and dilute to 200 mL with acetone. Add one drop of 30% hydrogen peroxide.[23]
Procedure:
-
In a fume hood, spray the dried TLC plate evenly with the silver nitrate reagent.
-
Allow the solvent to evaporate.
-
Irradiate the plate with an unfiltered UV lamp.
-
Dark spots will form where the halogenated compounds are present. The time required for development can vary.
-
Circle the spots for a permanent record.
Comparison of Visualization Methods
| Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| UV-Induced Fluorescence Quenching | Fluorescence quenching by UV-absorbing analyte | Moderate | Low | Non-destructive, rapid, simple | Not all compounds are UV-active, lower sensitivity |
| Potassium Permanganate Staining | Oxidation of the analyte | High | Moderate | High sensitivity, good contrast | Destructive, not highly specific |
| p-Anisaldehyde/Vanillin Staining | Formation of colored conjugated products | Moderate to High | Moderate | Can produce a range of colors | Destructive, stain has limited shelf life |
| Silver Nitrate Visualization | Photochemical formation of silver halide | High | High | Highly specific for halogenated compounds | Destructive, requires UV irradiation |
Experimental Workflow Diagrams
General TLC Workflow
Caption: General workflow for Thin-Layer Chromatography.
Visualization Method Selection Workflow
Caption: Decision workflow for selecting a TLC visualization method.
Conclusion
The choice of visualization method for chlorinated benzyl bromides on TLC depends on the specific requirements of the analysis. For a quick, non-destructive check, UV shadowing is the method of choice. For high sensitivity and general-purpose visualization, potassium permanganate is a reliable option, albeit destructive. p-Anisaldehyde and vanillin stains offer the potential for differential coloration, which can be advantageous when analyzing mixtures. Finally, for highly specific detection of the halogenated nature of the compounds, silver nitrate staining is unparalleled. By understanding the underlying chemical principles of each method, researchers can make informed decisions to achieve accurate and reliable TLC analysis of chlorinated benzyl bromides.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
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Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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Reusch, W. (n.d.). TLC stains. Retrieved from [Link]
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ResearchGate. (2014, February 9). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? Retrieved from [Link]
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University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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Analyst. (n.d.). Quenching of fluorescence of polynuclear aromatic hydrocarbons by chlorine. Retrieved from [Link]
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Journal of Chromatographic Science. (n.d.). Fluorescence quenching high-performance thin-layer chromatographic analysis utilizing a scientifically operated charge-coupled device detector. Retrieved from [Link]
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Mol-Instincts. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
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PubMed Central. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 17). How to prepare and store anisaldehyde tlc staining solution? What will be the color of this solution? What is its shelf life? Retrieved from [Link]
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ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
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Reddit. (2023, May 2). Alkane visualization on TLC? Retrieved from [Link]
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Semantic Scholar. (1972, October 15). Wavelength Effects in Fluorescence Quenching. Aromatic Hydrocarbons Quenched by Carbon Tetrachloride. Retrieved from [Link]
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Reddit. (2024, October 1). General Purpose TLC Stains- Vanillin vs. p-anisaldehyde. Retrieved from [Link]
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University of Rochester. (n.d.). TLC Stains/Dips. Retrieved from [Link]
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PubMed Central. (n.d.). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Retrieved from [Link]
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